molecular formula C12H15N3O2S B6567789 N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide CAS No. 921549-72-6

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

Cat. No. B6567789
CAS RN: 921549-72-6
M. Wt: 265.33 g/mol
InChI Key: GJUPUTZQKGCGCM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity with various reagents and conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and others. These properties can often be predicted or calculated using various physical and computational chemistry methods .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, enzymatic activities, or other biochemical pathways .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems, its environmental impact, and potential health risks .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-10(13-8-3-4-8)5-9-6-18-12(14-9)15-11(17)7-1-2-7/h6-8H,1-5H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUPUTZQKGCGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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